molecular formula C23H36O6 B588445 3|A-Tetrahydrocortisol 21-Acetate CAS No. 4047-40-9

3|A-Tetrahydrocortisol 21-Acetate

Cat. No. B588445
CAS RN: 4047-40-9
M. Wt: 408.535
InChI Key: OJUZFZGYANUVTJ-JYVMGGJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3|A-Tetrahydrocortisol 21-Acetate, also known as Tetrahydrocortisol Acetate, is a metabolite of cortisone . It circulates in the blood and appears in the urine . It was previously believed to be biologically inactive .


Synthesis Analysis

A new route for the synthesis of tetrahydrocortisone 3-glucuronide has been developed with cortisone acetate as a starting material . The key step was using lithium tri-tert-butoxyaluminum hydride to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) to provide 3α-5β-tetrahydrocortisone acetate (5) .


Molecular Structure Analysis

The Tetrahydrocortisol Acetate molecule contains a total of 68 bond(s). There are 32 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), 2 secondary alcohol .


Chemical Reactions Analysis

Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase. 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F. The metabolism of E takes place in analogy to form alloTHE and THE .


Physical And Chemical Properties Analysis

The molecular formula of 3|A-Tetrahydrocortisol 21-Acetate is C23H36O6 . The molecular weight is 408.5 g/mol .

Scientific Research Applications

Chemical Synthesis of Corticoid Metabolites

The compound is used in the chemical synthesis of corticoid metabolites. The synthesis of 18 novel 3- and 21-monosulfates and their double-conjugated form of tetrahydrocortisol (THF), tetrahydro-11-deoxycortisol (THS), and tetrahydrocortisone (THE) in the 5a- and 5b-series involves the use of 3|A-Tetrahydrocortisol 21-Acetate .

Proteomics Research

3beta-Tetrahydrocortisol 21-Acetate is used in proteomics research. Proteomics is a large-scale study of proteins, particularly their structures and functions .

Clinical Diagnosis

The compound is used in the development of methodologies for clinical diagnosis. For instance, a liquid chromatography-MSn (LC-MSn) methodology was developed for the determination of free cortisol and its 15 endogenous metabolites in human urine .

Anti-Doping Control

3beta-Tetrahydrocortisol 21-Acetate is used in anti-doping control. The LC-MSn methodology mentioned above has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids, which could interfere with the cortisol metabolism .

Cosmetics

The compound is used in the cosmetics industry. A specific method was developed for simultaneous quantification of hydrocortisone 21 acetate (HCA), dexamethasone (DEX), and fluocinolone acetonide (FCA) in whitening cream formulations using reversed-phase high-performance liquid chromatography .

Endocrine Disorders Research

3beta-Tetrahydrocortisol 21-Acetate is used in the research of endocrine disorders. It helps in identifying all the corticosteroid metabolites found in urine, determining the exact structure of their conjugates, their concentration, and the dynamics of their formation and disposal .

Mechanism of Action

Target of Action

The primary target of 3|A-Tetrahydrocortisol 21-Acetate, also known as 3beta-Tetrahydrocortisol 21-Acetate, is the cytosolic glucocorticoid receptor . This receptor mediates the effects of glucocorticoids, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including immune response and regulation of inflammation .

Mode of Action

3|A-Tetrahydrocortisol 21-Acetate binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of 3|A-Tetrahydrocortisol 21-Acetate to the glucocorticoid receptor influences various biochemical pathways. The short-term effects of this interaction include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These effects are part of the body’s response to stress and inflammation.

Pharmacokinetics

It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary by 10 times from patient to patient

Result of Action

The molecular and cellular effects of 3|A-Tetrahydrocortisol 21-Acetate’s action are broad and varied due to the wide range of physiological processes influenced by glucocorticoids. These effects include modulation of the immune response, regulation of inflammation, and influence on metabolic processes .

Future Directions

The potential therapeutic use of angiogenesis inhibitors like 3|A-Tetrahydrocortisol 21-Acetate as adjuncts to anticancer therapy, and in diseases dominated by abnormal neovascularization, i.e., angiogenesis-dependent diseases, is being explored .

properties

IUPAC Name

[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZFZGYANUVTJ-JYVMGGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858450
Record name [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3|A-Tetrahydrocortisol 21-Acetate

CAS RN

4047-40-9
Record name [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.